3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide 3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20023476
InChI: InChI=1S/C16H15N3O/c20-16(19-13-4-3-9-17-11-13)8-7-12-10-18-15-6-2-1-5-14(12)15/h1-6,9-11,18H,7-8H2,(H,19,20)
SMILES:
Molecular Formula: C16H15N3O
Molecular Weight: 265.31 g/mol

3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide

CAS No.:

Cat. No.: VC20023476

Molecular Formula: C16H15N3O

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide -

Specification

Molecular Formula C16H15N3O
Molecular Weight 265.31 g/mol
IUPAC Name 3-(1H-indol-3-yl)-N-pyridin-3-ylpropanamide
Standard InChI InChI=1S/C16H15N3O/c20-16(19-13-4-3-9-17-11-13)8-7-12-10-18-15-6-2-1-5-14(12)15/h1-6,9-11,18H,7-8H2,(H,19,20)
Standard InChI Key JPHFRACVEOWEGV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC3=CN=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(1H-Indol-3-yl)-N-(pyridin-3-yl)propanamide features a three-component architecture:

  • Indole moiety: A bicyclic aromatic system with electron-rich π-clouds at positions 2 and 3

  • Pyridine subunit: A six-membered heteroaromatic ring with a nitrogen atom at position 3

  • Propanamide bridge: A three-carbon chain connecting the indole's 3-position to the pyridine nitrogen via an amide bond

The planar indole and pyridine groups enable π-π stacking interactions, while the amide linker provides hydrogen-bonding capacity. X-ray crystallography data (unavailable for this specific compound) of analogs suggest a trans configuration about the amide bond to minimize steric clashes .

Physicochemical Parameters

Critical physicochemical properties derived from experimental and computational studies include:

PropertyValueMethod/Source
Molecular Weight265.31 g/molHRMS
logP (octanol/water)1.52Computational
Polar Surface Area43.58 ŲSwissADME prediction
Aqueous Solubility-1.76 logS (mol/L)Ali-QSAR model
Hydrogen Bond Donors2Structural analysis
Hydrogen Bond Acceptors3Structural analysis

Synthetic Methodology

Primary Synthesis Route

The standard synthesis involves a three-step sequence:

Critical reaction parameters:

  • Temperature: 0-5°C during acid chloride formation to prevent decomposition

  • Catalyst: 4-dimethylaminopyridine (DMAP) for amide bond formation

  • Purification: Column chromatography using silica gel (ethyl acetate/hexane 3:7)

Alternative Synthetic Approaches

Microwave-assisted synthesis reduces reaction time from 24 hours to 45 minutes with comparable yields (65-67%) . Solid-phase peptide synthesis strategies have been attempted using Wang resin, though yields remain suboptimal (≤40%) due to steric hindrance .

Biological Activity Profile

Cytotoxicity Considerations

Preliminary data from HepG2 cells indicate:

  • IC₅₀ = 128 μM (72-hour exposure)

  • Selectivity index (SI) of 12.4 relative to antimicrobial activity

  • No observed genotoxicity at ≤50 μM in comet assays

Analytical Characterization

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d₆):
δ 11.23 (s, 1H, indole NH)
δ 8.91 (d, J = 2.4 Hz, 1H, pyridine H-2)
δ 8.42 (dd, J = 4.8, 1.2 Hz, 1H, pyridine H-6)
δ 7.75 (m, 1H, pyridine H-4)
δ 7.55 (d, J = 7.6 Hz, 1H, indole H-4)
δ 7.32 (t, J = 7.2 Hz, 1H, indole H-5)
δ 7.12 (t, J = 7.0 Hz, 1H, indole H-6)
δ 3.42 (t, J = 6.8 Hz, 2H, CH₂CO)
δ 2.85 (t, J = 6.8 Hz, 2H, CH₂NH)

HRMS (ESI+):
m/z calculated for C₁₆H₁₆N₃O [M+H]⁺: 266.1293
Found: 266.1289

Chromatographic Behavior

HPLC analysis (C18 column, 70:30 MeOH/H₂O):

  • Retention time: 8.72 min

  • Purity: ≥98.5% (λ = 254 nm)

  • Asymmetry factor: 1.12

Structure-Activity Relationships

Comparative analysis with analogs reveals:

  • Pyridine position: 3-pyridyl derivatives show 3.8× greater antimicrobial activity vs 4-pyridyl isomers

  • Chain length: Propanamide linker optimizes activity (2.1 μM MIC) vs shorter (ethane: 8.7 μM) or longer (butane: 4.5 μM) chains

  • Substituent effects: Methyl groups at indole N-1 reduce cytotoxicity by 42% without compromising antimicrobial activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator